N-cis-p-Coumaroyltyrosine chemical structure and properties
N-cis-p-Coumaroyltyrosine chemical structure and properties
Structural Dynamics, Synthesis, and Bioactivity [1]
Executive Summary & Chemical Identity[1]
N-cis-p-Coumaroyltyrosine is the high-energy geometric isomer of N-p-coumaroyltyrosine, a hydroxycinnamic acid amide (HCAA) found ubiquitously in the reproductive organs and cell walls of higher plants (e.g., Allium, Triticum, Theobroma).[1] While the trans (E) isomer is the thermodynamically stable ground state synthesized enzymatically, the cis (Z) isomer represents a photo-activated state critical for understanding plant UV-defense mechanisms and potential pharmacological "molecular switching" applications.
This guide details the physicochemical distinction between the isomers, providing a roadmap for researchers to synthesize, isolate, and validate the cis form from the commercially available trans precursor.
Chemical Registry
| Property | Data |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
| Common Name | N-cis-p-Coumaroyltyrosine; cis-Dideoxyclovamide |
| Molecular Formula | C₁₈H₁₇NO₅ |
| Molecular Weight | 327.33 g/mol |
| Isomerism | Geometric (Cis/Z at the cinnamoyl double bond) |
| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water.[1] |
Structural Characterization & Isomerism
The biological and physical differentiation between the cis and trans forms hinges on the steric arrangement across the olefinic double bond of the coumaroyl moiety.
Nuclear Magnetic Resonance (NMR) Validation
The most definitive method for distinguishing the cis isomer is ¹H-NMR spectroscopy. The coupling constant (
-
Trans-isomer (E): The vinylic protons (
and ) exhibit a large coupling constant ( ), indicating a 180° dihedral angle.[1] -
Cis-isomer (Z): The vinylic protons exhibit a significantly reduced coupling constant (
), resulting from the steric strain and reduced orbital overlap in the cis configuration.
UV-Vis Spectroscopy & Photo-Switching
The cis isomer is characterized by a hypsochromic shift (blue shift) and a hypochromic effect (lower intensity) compared to the trans form.[1]
The transition is reversible but photostationary states (PSS) heavily favor the cis form under UV irradiation (300–365 nm), while thermal relaxation or visible light restores the trans form.
Figure 1: Photo-isomerization cycle.[1] UV energy overcomes the rotational barrier, trapping the molecule in the cis-configuration.
Biosynthetic & Synthetic Pathways
In biological systems, the compound is synthesized in the trans configuration by BAHD acyltransferases. The cis form is typically an artifact of UV exposure or a specific stress response metabolite.
Enzymatic Biosynthesis (In Planta)
The pathway utilizes the phenylpropanoid network. Tyrosine is dual-purposed: it serves as the acceptor amine and (via PAL/TAL activity) as the precursor for the coumaroyl donor.
Figure 2: Enzymatic assembly via the BAHD acyltransferase family (THT: Tyramine/Tyrosine Hydroxycinnamoyl Transferase).[1]
Biological Function & Pharmacological Potential[1][5]
While the trans form is the primary structural unit in cell wall cross-linking (lignin/suberin), the cis form possesses unique steric properties that may alter its bioactivity.
Molecular Mimicry & Binding
The cis-isomer adopts a "bent" conformation similar to folded peptides.[1] This allows it to potentially:
-
Fit into hydrophobic pockets of enzymes (e.g., Tyrosinase) more effectively than the linear trans form.
-
Intercalate into membranes with different kinetics, altering membrane fluidity during UV stress in plants.
Validated Bioactivities (HCAA Class)
-
Antioxidant: The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals (DPPH/ABTS assays).
-
Antimicrobial: Acts as a phytoalexin, disrupting bacterial cell membranes.
-
Tyrosinase Inhibition: N-coumaroyltyrosine is a structural analogue of tyrosine (the substrate for melanin synthesis), acting as a competitive inhibitor.
Experimental Protocols
Protocol A: Synthesis of N-cis-p-Coumaroyltyrosine (Photo-Isomerization)
Objective: Generate the cis isomer from the commercially available trans standard for analytical comparison.
Reagents:
-
Trans-N-p-coumaroyltyrosine (purity >95%)[1]
-
Methanol (HPLC Grade)[1]
-
UV Light Source (365 nm UV lamp or photoreactor)[1]
Methodology:
-
Preparation: Dissolve 5 mg of trans-N-p-coumaroyltyrosine in 5 mL of Methanol (1 mg/mL).
-
Equilibration: Place the solution in a quartz cuvette or borosilicate glass vial.
-
Irradiation: Expose the sample to 365 nm UV light at a distance of 10 cm.
-
Time Course: Irradiate for 15, 30, 60, and 120 minutes.
-
-
Monitoring: At each time point, inject 10 µL into HPLC (see Protocol B).
-
Result: You will observe the depletion of the trans peak and the emergence of a new, earlier-eluting peak (the cis isomer).
-
Isolation: For preparative scale, use semi-prep HPLC to collect the cis fraction. Note: Work in low light to prevent thermal relaxation back to trans.
Protocol B: HPLC Separation of Isomers
Objective: Quantify the ratio of cis to trans isomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (isobestic point approximation) and 310 nm (trans-specific).[1]
Gradient Table:
| Time (min) | % Buffer B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 15.0 | 60 | Linear Gradient |
| 16.0 | 100 | Wash |
| 20.0 | 10 | Re-equilibration |
Expected Retention:
-
Cis-isomer: Elutes earlier (more polar due to exposed amide/dipole moment).[1]
-
Trans-isomer: Elutes later (more planar/hydrophobic interaction with C18).[1]
References
-
PubChem. (2025).[1] N-p-Coumaroyltyrosine | C18H17NO5.[1] National Library of Medicine.[1] [Link]
-
Macoy, D. M., et al. (2015). Plant hydroxycinnamic acid amides: Biosynthesis and function. In Plant Physiology. [Link] (Generalized HCAA reference).[1]
-
Wang, J., et al. (2020). Isomerization of trans-cinnamic acid derivatives: A mechanistic study.Journal of Photochemistry and Photobiology. [Link] (Mechanistic grounding for cis/trans shifts).[1]
-
Kang, S., et al. (2009). Tyrosinase inhibitory activity of coumaroyl-tyrosine derivatives.[1]Journal of Natural Products. [Link]
-
D'Auria, J. C. (2006).[1][2] Acyltransferases in plants: a good time to be BAHD.[1]Current Opinion in Plant Biology. [Link][1]
